Methyl beta-D-glucopyranoside

Description

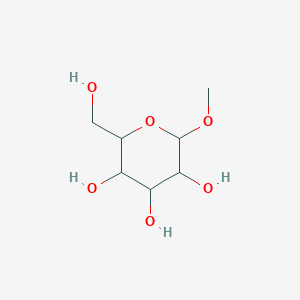

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-XUUWZHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883559 | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

709-50-2 | |

| Record name | Methyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl beta-D-glucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl beta-D-glucopyranoside is a monosaccharide derivative of glucose, specifically a methyl glycoside. Its structure consists of a glucose molecule where the anomeric hydroxyl group at the C1 position is replaced by a methoxy group, with the stereochemistry at the anomeric carbon in the beta configuration. This compound serves as a valuable tool in various scientific disciplines, including carbohydrate chemistry, biochemistry, and drug development. It is utilized as a non-metabolizable glucose analog, a substrate for enzymatic assays, and a synthetic building block for more complex glycoconjugates.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant chemical and biochemical pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₆ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 108 - 113 °C | [2][5][6][7] |

| Boiling Point | 389.10 °C (estimated) | [5][8] |

| Density | 1.46 g/cm³ (for the α-anomer, as a proxy) | [9] |

Table 2: Solubility and Optical Properties

| Property | Value | Conditions | Source(s) |

| Water Solubility | 1000 g/L | at 25 °C (estimated) | [5] |

| 100 mg/mL | clear, colorless solution | [7][10] | |

| Methanol Solubility | 100 mg/mL | clear, colorless solution | [10] |

| Specific Optical Rotation | -33° ± 2° | c=1 in H₂O, 20°C, D-line | [3] |

| -36° to -34° | c=4% (w/v) in water, D-line | [7] | |

| -31.0° to -35.0° | c=5 in H₂O | [6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard technique for determining the melting point of solid organic compounds like this compound.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11] The packing should be compact to ensure uniform heat transfer.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or bath, a thermometer, and a means to observe the sample.

-

Measurement:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid initial heating is performed to determine an approximate melting range.

-

For a more accurate measurement, the apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

Measurement of Specific Optical Rotation

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific optical rotation is a characteristic property of a chiral compound and is a measure of its ability to rotate plane-polarized light under standardized conditions.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent, typically water. The concentration is usually expressed in g/100 mL.

-

Apparatus: A polarimeter is used for this measurement. The instrument consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample tube of a fixed path length (e.g., 1 decimeter), and an analyzer.[12][13]

-

Measurement:

-

The polarimeter is first calibrated with the pure solvent (blank) to determine the zero reading.

-

The sample tube is then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

-

The observed angle of rotation (α) is measured. The direction of rotation is noted as dextrorotatory (+) if it is clockwise or levorotatory (-) if it is counter-clockwise.

-

-

Calculation of Specific Rotation ([\α]_D^T): The specific rotation is calculated using the following formula: [\α]_D^T = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters.

-

c is the concentration of the solution in g/mL.[13]

-

Assessment of Water Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For carbohydrates like this compound, water is the most common solvent.

Methodology (Gravimetric Method):

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Evaporation: The solvent (water) is evaporated from the solution, typically in an oven at a temperature below the decomposition point of the solute.

-

Weighing: The container with the dried solid residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Mandatory Visualizations

Synthesis of this compound via Fischer Glycosidation

The Fischer glycosidation is a classic method for the synthesis of glycosides from an unprotected carbohydrate and an alcohol in the presence of an acid catalyst.[4][14]

Caption: Fischer Glycosidation Synthesis of this compound.

Experimental Workflow for Enzymatic Acylation of this compound

This compound can serve as a substrate for enzymatic acylation, a regioselective method to introduce acyl groups onto the carbohydrate backbone. This process is often catalyzed by lipases.[15][16]

Caption: Workflow for Enzymatic Acylation of this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. scribd.com [scribd.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Aqueous Solubility of Carbohydrates [glycodata.org]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Specific Optical Rotation Latest Guidance - PharmaeliX [pharmaelix.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. An improved procedure for regioselective acylation of carbohydrates: novel enzymatic acylation of α-D-glucopyranose and methyl α-D-glucopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and reactivity of methyl β-D-glucopyranoside. This compound is a fundamental building block in carbohydrate chemistry and serves as a crucial model for understanding the behavior of glycosidic bonds in more complex glycans and glycoconjugates.

Molecular Structure and Properties

Methyl β-D-glucopyranoside is a monosaccharide derivative in which the anomeric hydroxyl group of β-D-glucose is replaced by a methoxy group through a glycosidic bond. This modification makes it a non-reducing sugar.

Table 1: Physicochemical and Spectroscopic Data for Methyl β-D-glucopyranoside

| Property | Value |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1] |

| CAS Number | 709-50-2[2] |

| Molecular Formula | C₇H₁₄O₆[1] |

| Molecular Weight | 194.18 g/mol [1] |

| Melting Point | 108-110 °C[1] |

| Optical Rotation [α]D | -34° to -36° (c=4, H₂O) |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 4.41 (d, J=7.9 Hz, 1H, H-1), 3.58 (s, 3H, OCH₃), 3.2-3.5 (m, 5H), 3.7-3.9 (m, 2H, H-6a, H-6b)[3][4] |

| ¹³C NMR (D₂O) | δ (ppm): 103.5 (C-1), 76.5 (C-5), 76.4 (C-3), 73.5 (C-2), 70.0 (C-4), 61.0 (C-6), 57.8 (OCH₃)[5] |

| IR (KBr, cm⁻¹) | 3400 (O-H stretch), 2900 (C-H stretch), 1080 (C-O stretch)[1] |

| Mass Spectrometry (EI) | m/z: 194 (M+), 163, 133, 103, 89, 73, 60[2] |

Stereochemistry and Conformational Analysis

The stereochemistry of methyl β-D-glucopyranoside is critical to its function and reactivity. The "D" designation indicates the configuration at C-5 is the same as in D-glyceraldehyde. The "β" anomer specifies that the methoxy group at the anomeric carbon (C-1) is in the equatorial position, cis to the hydroxymethyl group at C-5.

The pyranose ring of methyl β-D-glucopyranoside adopts a stable chair conformation , specifically the ⁴C₁ conformation. In this arrangement, all of the bulky substituents (three hydroxyl groups, the hydroxymethyl group, and the methoxy group) occupy the more sterically favorable equatorial positions.

The Anomeric Effect

While steric hindrance would generally favor the equatorial position for any substituent on a cyclohexane ring, in pyranose rings, an additional stereoelectronic factor known as the anomeric effect comes into play. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.

This effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the C-1—OR bond. This orbital overlap is maximized when the substituent is in the axial position. In the case of methyl β-D-glucopyranoside, the methoxy group is equatorial, which is sterically favored. However, in its anomer, methyl α-D-glucopyranoside, the methoxy group is axial, a conformation stabilized by the anomeric effect. The interplay between steric and anomeric effects determines the equilibrium ratio of α and β anomers during synthesis.

Synthesis and Chemical Reactions

Synthesis via Fischer Glycosidation

Methyl β-D-glucopyranoside is commonly synthesized by the Fischer glycosidation of D-glucose with methanol in the presence of an acid catalyst. This reaction proceeds through a hemiacetal intermediate and results in an equilibrium mixture of the α and β anomers, as well as the furanose forms.

Caption: Fischer Glycosidation of D-Glucose.

Experimental Protocol: Synthesis of Methyl β-D-glucopyranoside

-

Materials:

-

Anhydrous D-glucose (10 g, 55.5 mmol)

-

Anhydrous methanol (100 mL)

-

Concentrated sulfuric acid (0.5 mL)

-

Sodium carbonate

-

Activated charcoal

-

Diethyl ether

-

-

Procedure:

-

Suspend anhydrous D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add concentrated sulfuric acid to the stirring suspension.

-

Heat the mixture to reflux for 6-8 hours. The glucose will gradually dissolve.

-

After the reaction is complete, cool the solution to room temperature.

-

Neutralize the acid by adding solid sodium carbonate in small portions until effervescence ceases.

-

Filter the mixture to remove the sodium sulfate and any unreacted glucose.

-

Decolorize the filtrate by adding a small amount of activated charcoal and stirring for 15 minutes.

-

Filter the solution through celite to remove the charcoal.

-

Concentrate the filtrate under reduced pressure to a thick syrup.

-

Add a small amount of diethyl ether to the syrup to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl β-D-glucopyranoside.

-

Other Key Reactions

-

Hydrolysis: The glycosidic bond of methyl β-D-glucopyranoside can be cleaved by acid-catalyzed hydrolysis to yield D-glucose and methanol. It is resistant to basic hydrolysis.

-

Acetylation: The four free hydroxyl groups can be readily acetylated using acetic anhydride in the presence of a base like pyridine or sodium acetate to form methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Experimental Protocol: Acetylation of Methyl β-D-glucopyranoside

-

Materials:

-

Methyl β-D-glucopyranoside (1 g, 5.15 mmol)

-

Anhydrous pyridine (10 mL)

-

Acetic anhydride (5 mL, 53 mmol)

-

Ice-cold water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl β-D-glucopyranoside in anhydrous pyridine in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

-

Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable tool in several areas of scientific research:

-

Model Compound: It serves as a simple, non-reducing model for studying the properties and reactions of the pyranose ring system and glycosidic bonds.

-

Enzyme Substrate: It is used as a substrate for β-glucosidases and other glycosyl hydrolases to study enzyme kinetics and inhibition.

-

Synthetic Intermediate: The hydroxyl groups can be selectively protected and deprotected, making it a versatile starting material for the synthesis of more complex carbohydrates and glycoconjugates with potential therapeutic applications.

Conclusion

Methyl β-D-glucopyranoside, with its well-defined structure and stereochemistry, is a cornerstone molecule in the field of glycoscience. A thorough understanding of its properties, conformation, and reactivity is essential for researchers and professionals involved in carbohydrate chemistry, biochemistry, and drug development. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this important compound.

References

- 1. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-D-Glucopyranoside, methyl [webbook.nist.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965) [hmdb.ca]

- 4. This compound(709-50-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(709-50-2) 13C NMR [m.chemicalbook.com]

A Technical Guide to Methyl β-D-glucopyranoside: Natural Occurrence, Biosynthesis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-glucopyranoside (MeG) is a naturally occurring monosaccharide derivative found predominantly in the plant kingdom, particularly within the Rosaceae family. Its presence is linked to methanol detoxification pathways within plant cells. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical synthesis of methyl β-D-glucopyranoside. Detailed experimental protocols for its extraction from natural sources, chemical synthesis, and analysis are presented, along with quantitative data and visualizations of key pathways and workflows to support researchers in the fields of natural product chemistry, biochemistry, and drug development.

Natural Occurrence and Biological Significance

Methyl β-D-glucopyranoside is a significant soluble carbohydrate in various plant species, most notably in the alpine herb Geum montanum and other members of the Rosaceae family, especially the Rosoideae subfamily.[1][2][3] It has also been identified in Rosa laevigata and Pedicularis plicata.[4] In the leaves of Geum montanum, MeG can accumulate to substantial levels, accounting for up to 20% of the soluble carbohydrates in aged, overwintering leaves.[1][2][3] The accumulation of this compound is a continuous process throughout the lifespan of the leaves and it is not reallocated during senescence.[1][2][3]

The primary biological role of methyl β-D-glucopyranoside in plants is believed to be associated with the detoxification of methanol.[1][2][3] Methanol is produced in plants primarily through the demethylation of pectin in expanding leaves.[1] The synthesis of MeG provides a mechanism to reduce the cytoplasmic accumulation of potentially toxic methanol and its derivatives.[1][2][3]

While the presence of MeG is well-documented in the plant kingdom, its occurrence in microorganisms and marine organisms is not as extensively reported in scientific literature. Some evidence suggests the enzymatic synthesis of methyl glucosides by microorganisms, which could imply its presence in certain microbial systems.[1]

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of methyl β-D-glucopyranoside in various plant species.

| Plant Species | Family | Subfamily | Tissue | Concentration (μmol g⁻¹ wet wt) | Reference |

| Geum montanum | Rosaceae | Rosoideae | Leaves (aged, overwintering) | Up to 20% of soluble carbohydrates | [1][2] |

| Various members of Rosoideae | Rosaceae | Rosoideae | Leaves | > 1 | [1][2] |

Biosynthesis in Plants

The biosynthesis of methyl β-D-glucopyranoside in plants occurs in the cytosol of the cells.[1][2][3] The process involves the direct enzymatic condensation of glucose and methanol.[1][2][3] Isotope labeling studies using 13C-labelled substrates have confirmed that the methyl group is derived from methanol and not from the C-1 pathway.[1][2][3]

Once synthesized in the cytosol, methyl β-D-glucopyranoside is transported into the vacuole for storage.[1][2][3] It is not subsequently re-exported to the cytoplasm or further metabolized.[1][2][3] This sequestration in the vacuole further contributes to the detoxification of the cytoplasm.

The enzymatic machinery required for MeG synthesis appears to be widespread among dicotyledonous plants, although significant accumulation is primarily observed in the Rosoideae subfamily.[1][2]

Biosynthesis and compartmentalization of Methyl β-D-glucopyranoside in plant cells.

Chemical Synthesis

Methyl β-D-glucopyranoside can be synthesized through several chemical methods. The choice of method often depends on the desired anomeric selectivity (α vs. β).

Fischer Glycosidation

The Fischer glycosidation is a classical method for preparing methyl glucosides by reacting glucose with methanol in the presence of an acid catalyst.[5] This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose). The α-anomer is often the thermodynamically favored product due to the anomeric effect.[6] To obtain the β-anomer, the reaction mixture must be carefully separated, often through fractional crystallization, as the β-isomer is typically more soluble in methanol.[5]

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective route to β-glycosides.[5][7] This method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, such as a silver or mercury salt.[5][7] The participation of a neighboring acetyl group at the C-2 position of the glucose ring helps to direct the incoming alcohol to the β-face, resulting in a high yield of the β-anomer.[7]

Comparison of Fischer Glycosidation and Koenigs-Knorr reaction workflows.

Experimental Protocols

Extraction and Isolation from Geum montanum Leaves

This protocol is based on methods described for the analysis of soluble carbohydrates in plant tissues.

Materials:

-

Fresh or frozen leaves of Geum montanum

-

Liquid nitrogen

-

80% (v/v) ethanol

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the powdered tissue with 80% ethanol at 80°C for 1 hour. Repeat the extraction three times.

-

Solvent Removal: Combine the ethanol extracts and remove the ethanol using a rotary evaporator at 40°C.

-

Clarification: Redissolve the aqueous residue in deionized water and centrifuge to remove any insoluble material.

-

Purification: Pass the clarified extract through a C18 SPE cartridge to remove non-polar compounds.

-

Lyophilization: Freeze-dry the purified aqueous extract to obtain a crude powder.

-

Chromatographic Separation: Purify methyl β-D-glucopyranoside from the crude powder using preparative HPLC with a suitable column (e.g., aminopropyl-bonded silica) and a mobile phase of acetonitrile and water.

Chemical Synthesis via Modified Koenigs-Knorr Reaction

This protocol is a general procedure that can be adapted for the synthesis of methyl β-D-glucopyranoside.

Materials:

-

α-D-Glucose pentaacetate

-

Hydrogen bromide (HBr) in acetic acid

-

Anhydrous methanol

-

Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4Å)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Acetobromoglucose: Dissolve α-D-glucose pentaacetate in a minimal amount of cold acetic acid and add a solution of HBr in acetic acid. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice water and extract the acetobromoglucose with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Glycosylation: To a solution of acetobromoglucose in anhydrous DCM, add anhydrous methanol and activated 4Å molecular sieves. Stir the mixture for 30 minutes at room temperature. Add silver carbonate in portions and stir the reaction in the dark at room temperature until completion.

-

Work-up: Filter the reaction mixture through celite and wash the filter cake with DCM. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until the acetyl groups are completely removed.

-

Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the residue by silica gel column chromatography using a mixture of DCM and methanol as the eluent to obtain pure methyl β-D-glucopyranoside.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

-

Column: Amino-propyl bonded silica column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of authentic methyl β-D-glucopyranoside in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the extracted and purified plant material or the synthesized product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Identify the peak corresponding to methyl β-D-glucopyranoside by comparing the retention time with the standard. Quantify the amount of the compound in the samples using the calibration curve.

Conclusion

Methyl β-D-glucopyranoside is a naturally occurring compound with a defined biological role in certain plant species, particularly in the Rosaceae family. Its biosynthesis via the detoxification of methanol highlights a unique metabolic adaptation in these plants. For researchers, understanding its natural occurrence and the methods for its isolation and synthesis are crucial for further investigation into its potential applications. The provided protocols offer a foundation for the extraction, synthesis, and analysis of this compound, enabling further studies in natural product chemistry, plant biochemistry, and as a potential building block in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 3. Methyl-beta-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Methyl β-D-glucopyranoside from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of methyl β-D-glucopyranoside from D-glucose, a fundamental process in carbohydrate chemistry with wide-ranging applications in biomedical research and drug development. This document details the primary synthetic methodologies, with a focus on achieving high stereoselectivity for the desired β-anomer. Experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to facilitate a thorough understanding and practical application of these methods.

Introduction

Methyl β-D-glucopyranoside is a valuable carbohydrate derivative frequently utilized as a synthetic building block in the assembly of more complex glycoconjugates, including glycolipids, glycoproteins, and oligosaccharides.[1] Its stability and defined stereochemistry at the anomeric center make it a crucial component in the development of novel therapeutics, enzyme substrates, and tools for glycobiology research. The synthesis of this compound from the readily available and inexpensive starting material, D-glucose, is a cornerstone of carbohydrate synthesis.

The primary challenge in this synthesis lies in controlling the stereochemistry at the anomeric carbon (C-1). The acid-catalyzed reaction of glucose with methanol, known as the Fischer glycosidation, typically yields a mixture of both α- and β-anomers, with the α-anomer often being the thermodynamically more stable and, therefore, major product.[1][2] Consequently, methods that favor the formation of the kinetically controlled or stereochemically directed β-anomer are of significant interest.

This guide will explore the Fischer glycosidation reaction and provide an overview of more stereoselective methods such as the Koenigs-Knorr and Helferich reactions, which are designed to produce the β-glycosidic linkage with high fidelity.

Synthetic Methodologies

Fischer-Helferich Glycosidation

The Fischer-Helferich glycosidation is a classical and straightforward method for the preparation of methyl glucosides.[3] The reaction involves heating a solution or suspension of D-glucose in methanol in the presence of an acid catalyst.[3] While this method is simple to perform, it is an equilibrium-controlled process that results in a mixture of α- and β-anomers in both pyranose and furanose forms.[2] With prolonged reaction times, the thermodynamically more stable pyranosides are favored, with the α-anomer typically predominating due to the anomeric effect.[2][4]

The general mechanism involves the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of glucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion intermediate. Methanol then attacks this intermediate from either the α- or β-face, leading to the formation of the corresponding methyl glucopyranosides.[5]

Koenigs-Knorr Reaction: A Path to Stereoselective β-Glycosidation

The Koenigs-Knorr reaction is a powerful and widely used method for the stereoselective formation of glycosidic bonds, particularly for the synthesis of β-glycosides.[6] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver oxide.[6][7]

A key feature of the Koenigs-Knorr reaction for achieving high β-selectivity is the use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose derivative.[6]

Mechanism of β-Stereoselectivity:

-

Formation of the Glycosyl Halide: D-glucose is first per-acetylated to protect all hydroxyl groups. The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

-

Neighboring Group Participation: In the presence of a promoter, the glycosyl halide forms an oxocarbenium ion. The adjacent acetyl group at C-2 participates in the reaction by attacking the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face.[7]

-

Nucleophilic Attack: The alcohol nucleophile (methanol) can then only attack the anomeric carbon from the β-face (SN2-like attack), resulting in an inversion of configuration and the exclusive formation of the β-glycoside.[6]

-

Deprotection: The final step involves the removal of the acetyl protecting groups, typically by transesterification with sodium methoxide in methanol (Zemplén deacetylation), to yield the desired methyl β-D-glucopyranoside.

Helferich Modification

The Helferich method is a modification of the Koenigs-Knorr reaction that often utilizes mercury(II) cyanide or mercury(II) bromide as a promoter.[8] More recently, less toxic Lewis acids such as boron trifluoride etherate have been employed.[9][10] This method can also be used for the synthesis of β-glycosides and often employs per-acetylated sugars as the glycosyl donor.[8]

Quantitative Data

The yield and anomeric ratio (α:β) of methyl glucopyranosides are highly dependent on the reaction conditions. The following tables summarize typical outcomes for the Fischer glycosidation and provide a qualitative comparison with stereoselective methods.

Table 1: Anomeric Ratio of Methyl Glucopyranosides from Fischer Glycosidation under Various Conditions

| Catalyst | Temperature (°C) | Time (h) | Anomeric Ratio (α:β) | Reference |

| 1% Methanolic HCl | Reflux | 72 | ~66:34 | [11] |

| Dowex 50W-X8 (H+) | Reflux | 24 | ~68:32 | N/A |

| 0.25% HCl in Methanol | Reflux | 72 | Predominantly α | [11] |

Note: The exact ratios can vary based on the specific reaction scale and workup procedure. The isolation of pure β-anomer from Fischer glycosidation often relies on its lower solubility in methanol compared to the α-anomer, allowing for its crystallization from the mother liquor after the majority of the α-anomer has been removed.[11]

Table 2: Comparison of Synthetic Methodologies for Methyl β-D-glucopyranoside

| Method | Typical Glycosyl Donor | Promoter/Catalyst | Stereoselectivity | Typical Yield of β-anomer |

| Fischer Glycosidation | D-glucose | Strong Acid (e.g., HCl) | Low (mixture of anomers) | Low (isolated from mixture) |

| Koenigs-Knorr Reaction | Acetobromoglucose | Silver Carbonate/Oxide | High (predominantly β) | Good to Excellent |

| Helferich Method | Penta-O-acetyl-β-D-glucose | Lewis Acid (e.g., BF₃·OEt₂) | High (predominantly β) | Good to Excellent |

Experimental Protocols

Stereoselective Synthesis of Methyl β-D-glucopyranoside via the Koenigs-Knorr Reaction

This protocol involves three main stages: per-acetylation of D-glucose, formation of the glycosyl bromide, and the final glycosylation and deprotection steps.

Stage 1: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

-

To a cooled (0 °C) solution of D-glucose (10 g, 55.5 mmol) in pyridine (50 mL), slowly add acetic anhydride (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the mixture into ice-water (500 mL) and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Stage 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

Dissolve the penta-O-acetyl-β-D-glucopyranose (15 g, 38.4 mmol) in a 33% solution of HBr in glacial acetic acid (60 mL) at room temperature.

-

Stir the solution for 2 hours, during which the reaction mixture should become a clear, reddish-brown solution.

-

Pour the reaction mixture into ice-water (500 mL) and stir vigorously.

-

Extract the product immediately with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash carefully with cold water (2 x 100 mL) and cold saturated aqueous NaHCO₃ (2 x 100 mL), followed by brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C. The product is typically used immediately in the next step without further purification.

Stage 3: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside and Deprotection

-

Dissolve the crude acetobromoglucose (10 g, 24.3 mmol) in anhydrous methanol (100 mL).

-

Add freshly prepared silver carbonate (10 g, 36.3 mmol) and a catalytic amount of iodine (0.1 g).

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

For deprotection, dissolve the crude product in anhydrous methanol (100 mL) and add a catalytic amount of sodium methoxide (a small piece of sodium metal dissolved in methanol).

-

Stir the solution at room temperature and monitor by TLC until all the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from methanol or ethanol to afford pure methyl β-D-glucopyranoside as a white crystalline solid.

Purification: Column Chromatography of Methyl Glucopyranoside Anomers

In cases where a mixture of α- and β-anomers is obtained, for instance from a Fischer glycosidation reaction, they can be separated by column chromatography.

-

Stationary Phase: Silica gel 60 (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 2% methanol and gradually increasing to 10%) or a mixture of chloroform and methanol (e.g., 9:1 v/v).

-

Procedure:

-

Prepare a column with silica gel in the initial mobile phase.

-

Dissolve the crude mixture of anomers in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions. The α-anomer is typically less polar and will elute before the more polar β-anomer.

-

Monitor the fractions by TLC (staining with a solution of ceric ammonium molybdate or p-anisaldehyde) to identify the fractions containing the desired β-anomer.

-

Combine the pure fractions and concentrate under reduced pressure to obtain the purified methyl β-D-glucopyranoside.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a general experimental workflow for the synthesis of methyl β-D-glucopyranoside.

Caption: Reaction pathway for the Fischer-Helferich glycosidation of D-glucose.

Caption: Experimental workflow for the Koenigs-Knorr synthesis of methyl β-D-glucopyranoside.

Conclusion

The synthesis of methyl β-D-glucopyranoside from D-glucose can be achieved through several methods. While the Fischer glycosidation offers a direct approach, it lacks stereocontrol, leading to a mixture of anomers. For applications requiring the pure β-anomer, stereoselective methods such as the Koenigs-Knorr reaction are superior. The use of a participating group at the C-2 position of the glucose starting material is critical for directing the stereochemical outcome of the glycosylation to favor the β-anomer. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs, thereby facilitating advancements in glycoscience and related fields.

References

- 1. echemi.com [echemi.com]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methyl beta-D-glucopyranoside CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl β-D-glucopyranoside, a versatile monosaccharide derivative with significant applications in research and development. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and enzymatic assays, and presents visual workflows for these key procedures. The information is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development in effectively utilizing this compound in their work.

Core Properties

Methyl β-D-glucopyranoside is a stable, non-reducing glycoside that serves as a valuable tool in a variety of scientific applications. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 709-50-2 | [1] |

| Molecular Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 108 - 110 °C | [2] |

| Optical Rotation | [α] ২০/D -33 ± 2º (c=1 in H₂O) | [3] |

| Solubility | Soluble in water. |

Synthesis Protocol: Fischer Glycosidation

The synthesis of methyl β-D-glucopyranoside is commonly achieved through the Fischer glycosidation method. This reaction involves the treatment of D-glucose with methanol in the presence of an acid catalyst.[4][5] This process results in an equilibrium mixture of α and β anomers, which necessitates a subsequent separation step to isolate the desired β-anomer.[4][6]

Materials and Reagents

-

D-glucose (anhydrous)

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., Dowex 50W-X8 resin, sulfuric acid, or hydrogen chloride)

-

Sodium carbonate (for neutralization)

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend anhydrous D-glucose in anhydrous methanol.

-

Catalyst Addition: Add the acid catalyst to the suspension. If using an ion-exchange resin, it can be added directly. If using a liquid acid, it should be added cautiously.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with sodium carbonate until the solution is neutral. If a resin was used, it can be removed by filtration.

-

Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.

-

Purification: The resulting syrup, containing a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, is then purified. This is typically achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the anomers.[6] The fractions corresponding to the β-anomer are collected.

-

Characterization: The purified methyl β-D-glucopyranoside is dried to a white crystalline powder. Its identity and purity can be confirmed by techniques such as NMR spectroscopy and by measuring its melting point and optical rotation.

Caption: Fischer Glycosidation Workflow for Synthesis.

Application in Enzymatic Assays

Methyl β-D-glucopyranoside is a natural substrate for β-glucosidases, enzymes that catalyze the hydrolysis of β-glucosidic bonds. An assay utilizing this substrate can be employed to determine the activity of these enzymes. The assay measures the amount of glucose released upon enzymatic cleavage.

Materials and Reagents

-

β-glucosidase enzyme solution

-

Methyl β-D-glucopyranoside solution (substrate)

-

Buffer solution (e.g., citrate or acetate buffer, pH optimized for the specific enzyme)

-

Reaction stop solution (e.g., sodium carbonate or a strong base)

-

Glucose detection kit (e.g., a glucose oxidase-peroxidase coupled assay)

-

Microplate reader or spectrophotometer

Experimental Procedure

-

Reaction Setup: In a microplate or reaction tube, prepare the reaction mixture by adding the buffer solution and the methyl β-D-glucopyranoside substrate solution.

-

Enzyme Addition: Initiate the reaction by adding the β-glucosidase enzyme solution to the reaction mixture. Include a control reaction with denatured (e.g., boiled) enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Glucose Detection: Measure the concentration of glucose produced in the reaction mixture using a suitable glucose detection kit. This typically involves a colorimetric or fluorometric readout.

-

Data Analysis: The activity of the β-glucosidase is calculated based on the amount of glucose produced over time, after subtracting the background reading from the control reaction. One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.[7]

Caption: β-Glucosidase Activity Assay Workflow.

Key Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable compound with a range of applications in scientific research and industrial development:

-

Biochemical Research: It serves as a standard substrate for the characterization of β-glucosidase activity and for studying enzyme kinetics and inhibition.[8]

-

Organic Synthesis: It is a crucial building block in the synthesis of more complex glycosides and glycoconjugates.[3][8] As a model glycosyl acceptor, it is used in enzymatic glycosylation reactions.[8]

-

Pharmaceuticals: In drug formulations, it can act as an excipient to improve the solubility and stability of active pharmaceutical ingredients.[3]

-

Biotechnology: In cell culture, it can be utilized as a carbon source for microbial growth.[3]

-

Analytical Chemistry: Due to its well-defined structure, it is often used as a standard in analytical techniques like NMR spectroscopy for the characterization of carbohydrates.[9]

References

- 1. agscientific.com [agscientific.com]

- 2. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. emerypharma.com [emerypharma.com]

- 7. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fiveable.me [fiveable.me]

The Enigmatic Role of Methyl β-D-glucopyranoside in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-glucopyranoside (MeG), a glycoside found in various plant species, has been identified as a significant metabolite, particularly within the Rosaceae family. This technical guide delves into the current understanding of the biological role of MeG in plants, focusing on its synthesis, accumulation, and physiological significance. Drawing upon key research, this document outlines the primary function of MeG as a product of a methanol detoxification pathway. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in plant biology and biochemistry. Furthermore, this guide explores the potential, yet unconfirmed, role of MeG in plant signaling pathways, offering a foundation for future investigative endeavors.

Introduction

The chemical landscape of plants is a complex and dynamic environment, featuring a vast array of primary and secondary metabolites. Among these, glycosides play a crucial role in various physiological processes, including defense, pigmentation, and the regulation of hormone activity. Methyl β-D-glucopyranoside (MeG) has emerged as a noteworthy metabolite, particularly in studies of plants adapted to stressful environments. This guide synthesizes the pivotal research on MeG, providing an in-depth analysis of its biological functions.

Synthesis and Accumulation of Methyl β-D-glucopyranoside

Recent studies have elucidated the metabolic pathway responsible for the synthesis of MeG in plants. It is now understood that MeG is not a direct product of primary carbon metabolism but rather a result of a detoxification process.

A Product of Methanol Detoxification

The synthesis of MeG is intrinsically linked to the presence of methanol in plant tissues. Methanol can be produced endogenously through the demethylation of pectin in the cell wall. While methanol can be utilized in C1 metabolism, high concentrations can be toxic. Plants have evolved a mechanism to mitigate this toxicity by glycosylating methanol with glucose.

Using 13C-NMR, methyl-β-D-glucopyranoside (MeG) was identified as a major compound in the leaves of the alpine plant Geum montanum L.[1][2][3]. The synthesis of MeG is proposed to be a mechanism to reduce the accumulation of cytotoxic methanol and its derivatives in the cytoplasm[1][2][3].

Intracellular Localization

Experiments have shown that MeG is synthesized in the cytosol of plant cells. Following its synthesis, it is transported and stored in the vacuole, where it can accumulate to high concentrations without interfering with cytoplasmic metabolic processes. This sequestration in the vacuole is a common strategy for the storage of potentially toxic or reactive compounds. Once stored in the vacuole, MeG is not re-exported to the cytoplasm[1][3].

Quantitative Data on MeG Accumulation

The accumulation of MeG varies significantly across different plant species and tissues, and is influenced by developmental stage and environmental conditions.

| Plant Species | Tissue | MeG Concentration (μmol g⁻¹ wet wt) | Reference |

| Geum montanum | Aged overwintering leaves | Up to 20% of soluble carbohydrates | [1][2][3] |

| Geum montanum | Leaves, rhizome, roots | Detected | [1] |

| Various dicots | - | Enzymatic machinery for synthesis present | [1][2][3] |

| Rosaceae (Rosoideae subfamily) | - | > 1 | [1][2][3] |

| Sycamore cells | Cultured cells | Synthesis rate: 0.050–0.058 μmol h⁻¹ g⁻¹ wet wt (with 5 mM methanol) | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on MeG.

Extraction and Quantification of MeG using NMR Spectroscopy

Objective: To extract and quantify MeG from plant tissues.

Protocol:

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Homogenize the powder in a cold solution of 7% (v/v) perchloric acid.

-

Centrifugation: Centrifuge the homogenate at 15,000 g for 10 minutes at 4°C.

-

Neutralization: Neutralize the supernatant with 5 M K₂CO₃.

-

Lyophilization: Lyophilize the neutralized supernatant.

-

NMR Analysis: Resuspend the lyophilized extract in D₂O. Acquire ¹³C-NMR spectra on a suitable NMR spectrometer (e.g., Bruker AMX 400).

-

Quantification: Determine the concentration of MeG by comparing the integral of its characteristic peaks with that of a known internal standard.

In Vivo Labeling to Trace MeG Synthesis

Objective: To determine the precursors of MeG using stable isotopes.

Protocol:

-

Incubation: Incubate intact plant tissues or suspension-cultured cells with ¹³C-labeled substrates (e.g., [¹³C]glucose, [¹³C]methanol).

-

Time-Course Sampling: Collect samples at various time points during the incubation.

-

Extraction and NMR Analysis: Perform extraction and ¹³C-NMR analysis as described in Protocol 4.1.

-

Analysis: Analyze the ¹³C-labeling pattern in MeG to identify the incorporation of the labeled precursors.

Signaling Pathways and Logical Relationships

While a direct signaling role for MeG has not been established, its synthesis is part of a broader metabolic context that includes potential signaling molecules.

Metabolic Pathway of MeG Synthesis

The synthesis of MeG is a straightforward enzymatic reaction.

Caption: Synthesis and compartmentalization of Methyl β-D-glucopyranoside.

Proposed Experimental Workflow for Investigating MeG Signaling

To investigate a potential signaling role for MeG, a multi-faceted approach is required.

Caption: Workflow for investigating the signaling role of MeG.

Conclusion and Future Directions

The primary biological role of Methyl β-D-glucopyranoside in plants, as supported by current evidence, is in the detoxification of methanol. Its synthesis in the cytosol and subsequent sequestration in the vacuole represent an efficient mechanism to manage potentially harmful levels of this C1 compound. While a direct role in plant signaling remains to be elucidated, the metabolic context of its formation suggests that its levels could be indicative of cellular stress or active pectin remodeling.

Future research should focus on:

-

Identifying the specific glucosyltransferase(s) responsible for MeG synthesis.

-

Investigating the transport mechanism of MeG into the vacuole.

-

Exploring a potential signaling role for MeG, particularly in the context of plant stress responses, using the experimental workflow outlined above.

Understanding the multifaceted roles of metabolites like MeG is crucial for a complete picture of plant metabolism and its interaction with the environment. This knowledge may also have applications in developing strategies for enhancing stress tolerance in crops and for the synthesis of novel bioactive compounds.

References

- 1. Methyl-beta-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Metabolic and chemotaxonomical studies in some Geum (Rosaceae) species | Semantic Scholar [semanticscholar.org]

- 3. Failure of methanol detoxification in pests confers broad spectrum insect resistance in PME overexpressing transgenic cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Methyl β-D-glucopyranoside: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Methyl β-D-glucopyranoside, a fundamental molecule in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the seminal synthetic methods developed by Emil Fischer and Wilhelm Koenigs with Edward Knorr, presenting their experimental protocols and the quantitative data available from historical and modern sources. The evolution of the understanding of the stereochemistry of this glycoside, particularly the anomeric effect, is discussed. Furthermore, this guide outlines the historical and contemporary analytical techniques used for the characterization of Methyl β-D-glucopyranoside. All quantitative data is summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

Methyl β-D-glucopyranoside is a monosaccharide derivative that has played a pivotal role in the development of carbohydrate chemistry. It is formed by the condensation of glucose with methanol, resulting in a glycosidic bond at the anomeric carbon (C-1) in the beta configuration.[1] This seemingly simple molecule has been instrumental as a model compound for studying the reactions, stereochemistry, and properties of monosaccharides. Its stability and well-defined structure have made it an invaluable tool in the synthesis of more complex carbohydrates and glycoconjugates, as well as in biochemical studies of carbohydrate-binding proteins and enzymes.[2] This guide delves into the historical context of its discovery and the evolution of its synthesis and characterization.

The Dawn of Glycoside Synthesis: Emil Fischer's Pioneering Work

In 1893, the German chemist Emil Fischer reported the first synthesis of alkyl glucosides, a groundbreaking achievement that laid the foundation for modern carbohydrate chemistry.[3][4] His method, now famously known as Fischer glycosylation, involved the acid-catalyzed reaction of a monosaccharide with an alcohol.[5]

The Fischer Glycosylation of Glucose

Fischer's initial experiments involved reacting D-glucose with methanol in the presence of a strong acid catalyst, typically hydrogen chloride. This reaction yielded a mixture of four isomers: the α- and β-anomers of both the pyranoside and furanoside forms of methyl glucoside. However, under thermodynamic control, the more stable pyranoside forms are favored.[6] The reaction is an equilibrium process, and to drive it towards the formation of the glycosides, it is often necessary to remove the water formed during the reaction.[5]

Experimental Protocol: Fischer Synthesis of Methyl Glucosides (based on a modified procedure)

The following protocol is a well-established procedure for the synthesis of methyl α-D-glucoside, which also allows for the isolation of the β-anomer from the mother liquor. This method is based on the original work of Fischer, with subsequent refinements.[7]

Materials:

-

Anhydrous D-glucose (finely powdered)

-

Anhydrous methanol (acetone-free)

-

Dry hydrogen chloride gas

-

Soda-lime tube

Procedure:

-

Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by passing dry HCl gas into a cooled, weighed portion of methanol.

-

Add 500 g (2.77 moles) of finely powdered anhydrous D-glucose to 2000 g of the methanolic HCl solution.

-

Boil the mixture under reflux for seventy-two hours. A clear solution should be obtained after the first fifteen minutes of boiling. Attach a soda-lime tube to the condenser to exclude moisture.

-

Cool the pale-yellow solution to 0°C and induce crystallization of methyl α-D-glucoside by scratching the inner wall of the flask or by seeding with a crystal of the product.

-

After twelve hours at 0°C, filter the first crop of crystals by suction and wash with cold methanol.

-

The mother liquor is then further concentrated and cooled to yield subsequent crops of the α-anomer.

-

The final mother liquor, upon long standing, will deposit crystals of methyl β-D-glucopyranoside.

Quantitative Data from Fischer's Era

| Product | Yield | Melting Point (°C) |

| Methyl α-D-glucopyranoside | 48.5–49.5% (total from multiple crops) | 164–165 |

| Methyl β-D-glucopyranoside | Approx. 6 g from the final mother liquor | 94–96 |

Table 1: Yields and melting points from a modified Fischer glycosylation.[7]

Logical Workflow of Fischer Glycosylation

Caption: Workflow of the Fischer glycosylation reaction.

A Leap in Stereocontrol: The Koenigs-Knorr Reaction

While Fischer's method was revolutionary, it suffered from a lack of stereocontrol, producing a mixture of anomers. In 1901, Wilhelm Koenigs and his student Edward Knorr developed a new method for glycoside synthesis that offered significantly improved stereoselectivity, favoring the formation of the 1,2-trans-glycoside.[5] For glucose derivatives, this meant a preferential synthesis of the β-anomer.

The Mechanism of Stereoselectivity

The Koenigs-Knorr reaction typically employs a glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and an alcohol as the acceptor, in the presence of a heavy metal salt, such as silver carbonate or silver oxide, as a promoter.[5] The stereochemical outcome is largely dictated by the nature of the protecting group at the C-2 position of the glycosyl donor. When a participating group, such as an acetyl group, is present at C-2, it can form a cyclic acyloxonium ion intermediate after the departure of the halide. This intermediate shields the α-face of the anomeric carbon, forcing the incoming alcohol to attack from the β-face, resulting in the formation of the β-glycoside.[5]

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-D-glucopyranoside

Materials:

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Anhydrous methanol

-

Silver carbonate (or silver oxide)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Drierite (anhydrous calcium sulfate)

Procedure:

-

Dissolve acetobromoglucose in the anhydrous solvent in a round-bottom flask equipped with a stirrer and a drying tube.

-

Add anhydrous methanol (typically 1.5-2 equivalents).

-

Add silver carbonate (typically 1.5-2 equivalents) and Drierite to the mixture.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the silver salts and Drierite.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is the protected methyl β-D-glucopyranoside, which can be purified by crystallization or chromatography.

-

Deprotection of the acetyl groups (e.g., using Zemplén deacetylation with catalytic sodium methoxide in methanol) yields methyl β-D-glucopyranoside.

Expected Quantitative Data

Modern adaptations of the Koenigs-Knorr reaction for the synthesis of methyl β-D-glucopyranoside typically report high yields, often exceeding 80-90% for the glycosylation step, with excellent β-selectivity.

| Reactant | Role | Typical Molar Ratio |

| Acetobromoglucose | Glycosyl Donor | 1.0 |

| Methanol | Glycosyl Acceptor | 1.5 - 2.0 |

| Silver Carbonate | Promoter | 1.5 - 2.0 |

Table 2: Typical reactant ratios in a Koenigs-Knorr synthesis.

Signaling Pathway of the Koenigs-Knorr Reaction

Caption: Key steps in the Koenigs-Knorr reaction mechanism.

Understanding the Stereochemistry: The Anomeric Effect

The preferential formation of the α-anomer in the Fischer glycosylation under thermodynamic control, despite the β-anomer being sterically less hindered (with the methoxy group in the equatorial position), was a puzzle for early carbohydrate chemists. The explanation for this phenomenon came much later with the development of the concept of the anomeric effect.

The anomeric effect was first observed by J. T. Edward in 1955 and the term was coined in 1958.[8][9] It describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which is counterintuitive from a purely steric standpoint.[8] This effect is a result of a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent. This interaction is maximized when the substituent is in the axial position.

Historical and Modern Analytical Techniques

In the late 19th and early 20th centuries, the primary analytical tool for characterizing carbohydrates was the polarimeter . This instrument measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each anomer of a methyl glucoside has a characteristic specific rotation.

| Compound | Historical Specific Rotation ([α]D) | Modern Specific Rotation ([α]D) |

| Methyl α-D-glucopyranoside | +157° to +159° | +158.9° |

| Methyl β-D-glucopyranoside | -33° to -34° | -34.2° |

Table 3: Specific rotation values for the anomers of methyl D-glucopyranoside.

The determination of the structure and purity of the synthesized methyl glucosides by Fischer and his contemporaries would have relied heavily on measuring the optical rotation of their crystalline products and comparing them to established values. The separation of the anomers was achieved through fractional crystallization.[7]

Today, a vast array of sophisticated analytical techniques are available for the characterization of methyl β-D-glucopyranoside, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the molecule. The coupling constants of the anomeric proton are particularly useful for determining the α or β configuration.[10]

-

Mass Spectrometry (MS): Determines the molecular weight and can be used to elucidate the structure through fragmentation analysis.[11]

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used for the separation and quantification of the anomers.[12]

Conclusion

The journey of Methyl β-D-glucopyranoside, from its initial synthesis in the late 19th century to its current role as a fundamental tool in glycoscience, mirrors the evolution of organic chemistry itself. The pioneering work of Emil Fischer and the stereoselective advancements of Koenigs and Knorr provided the synthetic foundations, while the later elucidation of the anomeric effect offered a deeper understanding of its stereochemical behavior. The development of powerful analytical techniques has further solidified our knowledge of this important molecule. This guide has provided a technical overview of this rich history, equipping researchers with the foundational knowledge of the discovery, synthesis, and characterization of Methyl β-D-glucopyranoside.

References

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. Human Metabolome Database: Showing metabocard for Methyl beta-D-glucopyranoside (HMDB0029965) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. Anomeric effect | PPTX [slideshare.net]

- 10. emerypharma.com [emerypharma.com]

- 11. glycodepot.com [glycodepot.com]

- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

Methodological & Application

Application Notes: Protocol for Using Methyl β-D-glucopyranoside in β-glucosidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a product.[1][2] These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including cellulose degradation, phytohormone activation in plants, and glycolipid metabolism in animals.[1] In the context of drug development, the study of β-glucosidase activity is vital, as defects in this enzyme are associated with conditions like Gaucher's disease and Parkinson's disease.[2] Consequently, the identification and characterization of β-glucosidase inhibitors are of significant therapeutic interest.

Methyl β-D-glucopyranoside is a specific substrate for β-glucosidase. Its hydrolysis by the enzyme yields glucose and methanol. Unlike chromogenic or fluorogenic substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (MUG), the reaction with methyl β-D-glucopyranoside does not produce a directly measurable signal.[3][4] Therefore, the assay requires a subsequent enzymatic step to quantify the amount of glucose produced. This is typically achieved through a coupled enzyme assay, most commonly using a glucose oxidase-peroxidase (GOPOD) system or a hexokinase/glucose-6-phosphate dehydrogenase (HK/G6PDH) system.

Principle of the Assay

This protocol details a two-step coupled enzyme assay to determine β-glucosidase activity using methyl β-D-glucopyranoside as the substrate.

Step 1: β-Glucosidase Reaction

In the first step, β-glucosidase hydrolyzes methyl β-D-glucopyranoside to produce D-glucose and methanol. The amount of glucose released is directly proportional to the β-glucosidase activity.

Step 2: Glucose Quantification (GOPOD Method)